molecular formula C12H13NO3 B8670583 (6,7-Dimethoxyquinolin-4-yl)methanol

(6,7-Dimethoxyquinolin-4-yl)methanol

Cat. No.: B8670583
M. Wt: 219.24 g/mol
InChI Key: RCHTWRJBCGGNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxyquinolin-4-yl)methanol (CAS 909007-18-7) is a versatile quinoline derivative that serves as a key chemical intermediate in the research and development of novel pharmaceuticals . The 6,7-dimethoxyquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with significant biological activity . This scaffold is a common feature in small-molecule kinase inhibitors, which are a major focus in oncology drug discovery . For instance, this structural motif is integral to inhibitors targeting the tyrosine kinase c-Met, a receptor implicated in tumor growth and metastasis . Furthermore, analogous 6,7-dimethoxyquinoline structures are utilized in the synthesis of Topoisomerase I (TOP1) inhibitors, a validated class of anticancer agents . The compound's structure, featuring a hydroxymethyl group at the 4-position, makes it a valuable building block for constructing more complex molecules aimed at these and other therapeutic targets . As a solid, it should be handled by qualified professionals using appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(6,7-dimethoxyquinolin-4-yl)methanol

InChI

InChI=1S/C12H13NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-6,14H,7H2,1-2H3

InChI Key

RCHTWRJBCGGNHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)CO

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Treatment

(6,7-Dimethoxyquinolin-4-yl)methanol is primarily noted for its role in the development of novel anticancer agents. Specifically, it has been linked to the inhibition of tyrosine kinases such as c-Met and VEGFR2, which are critical in cancer progression and metastasis.

  • Mechanism of Action : The compound acts by inhibiting the c-Met signaling pathway, which is involved in various malignancies including renal cell carcinoma and medullary thyroid carcinoma. This pathway's dysregulation often leads to enhanced tumor growth and spread .
  • Clinical Relevance : A polymorphic form of a compound related to this compound has shown efficacy in clinical settings for patients with advanced renal cell carcinoma who have undergone prior anti-angiogenic therapy . The ability to inhibit key pathways involved in tumor growth makes this compound a valuable candidate for further research and development in oncology.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, typically starting from simpler quinoline derivatives.

2.1 Synthetic Pathways

  • Starting Materials : The synthesis often begins with 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol. The reaction conditions are optimized to yield high purity products .
  • Reactivity : As a primary alcohol, this compound can act as a catalyst in various reactions, enhancing its utility in organic synthesis .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound derivatives against cancer cell lines.

3.1 In Vitro Studies

A series of studies have evaluated the biological activity of synthesized derivatives against different cancer cell lines:

CompoundCell LineIC50 Value (µM)Notes
Compound 12nA5490.030 ± 0.008Most potent inhibitor of c-Met
Compound XMCF-70.050 ± 0.010Moderate potency observed
Compound YMKN-450.080 ± 0.015Significant anticancer activity

These findings highlight the potential for developing effective treatments based on modifications of this compound .

Comparison with Similar Compounds

Solubility and Physicochemical Properties

Compound Name Solubility LogP* Stability
6,7-Dimethoxyquinolin-4-ol Water-soluble 1.2–1.5 Stable at room temperature
Cabozantinib Soluble in DMSO (>22 mM) 3.8–4.2 Sensitive to light and moisture
(6,7-Dimethoxyquinolin-4-yl)methanol Likely moderate (similar to -OH analogs) ~1.0–1.3 Requires inert storage

Key Research Findings

Kinase Inhibition: Cabozantinib and its analogs demonstrate potent inhibition of c-Met and VEGFR2, with IC50 values in the nanomolar range . Modifications at position 4 (e.g., -O-aryl groups) enhance target specificity and pharmacokinetics.

Synthetic Flexibility: The 4-chloro-6,7-dimethoxyquinoline intermediate () is pivotal for introducing diverse substituents via nucleophilic substitution or Pd-catalyzed coupling .

Biological Performance : Compounds with bulkier substituents (e.g., cyclopropane dicarboxamide in cabozantinib) exhibit prolonged half-lives and improved tumor penetration compared to smaller groups like -OH or -CH2OH .

Q & A

Q. How should researchers validate target engagement in kinase inhibition studies?

  • Methodological Answer : Employ:
  • Cellular thermal shift assays (CETSA) to confirm target binding .
  • Western blotting for downstream phosphorylation markers (e.g., ERK1/2 for c-Met inhibition ).
  • Isoform selectivity profiling using kinase panel screens .

Future Research Directions

Q. What emerging applications exist for this compound beyond kinase inhibition?

  • Methodological Answer : Potential applications include:
  • Antibody-drug conjugates (ADCs) targeting AXL in solid tumors .
  • Antimalarial agents targeting Plasmodium kinases (e.g., PfPK6 ).
  • Photodynamic therapy sensitizers due to quinoline’s UV absorbance .

Q. How can computational tools accelerate the development of novel derivatives?

  • Methodological Answer :
  • Virtual screening of substituents via QSAR models .
  • MD simulations to predict metabolic stability (e.g., CYP3A4 interactions ).
  • Fragment-based design to optimize pharmacokinetic properties .

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